molecular formula C7H15NO B13877150 1-Cyclopropyl-3-methoxypropan-2-amine

1-Cyclopropyl-3-methoxypropan-2-amine

Cat. No.: B13877150
M. Wt: 129.20 g/mol
InChI Key: BPPYYOWCOJNWNF-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-methoxypropan-2-amine is a chemical building block of significant interest in medicinal and agrochemical research. Its structure, incorporating a cyclopropyl group and a methoxypropylamine chain, makes it a versatile precursor for synthesizing novel compounds. Research into analogous (1-cyclopropyl)cyclopropylamine intermediates has demonstrated their critical role in developing agents for treating diseases like hepatitis C, as well as compounds with activity against methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, such cyclopropylamine derivatives are extensively investigated for their potential as pest control agents, including uses as pesticides, insecticides, and acaricides . The cyclopropylamine moiety is a key pharmacophore known to influence the biological activity and metabolic stability of molecules, often acting as a mechanism-based inhibitor for various enzymes . This compound, 1-Cyclopropyl-3-methoxypropan-2-amine, is presented as a high-purity material to support innovation in these fields. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

1-cyclopropyl-3-methoxypropan-2-amine

InChI

InChI=1S/C7H15NO/c1-9-5-7(8)4-6-2-3-6/h6-7H,2-5,8H2,1H3

InChI Key

BPPYYOWCOJNWNF-UHFFFAOYSA-N

Canonical SMILES

COCC(CC1CC1)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-Cyclopropyl-3-methoxypropan-2-amine

General Synthetic Strategy

The synthesis typically involves three key transformations:

The sequence and conditions of these steps are crucial for optimizing yield and purity.

Stepwise Synthetic Route

Cyclopropanation

The cyclopropyl group is commonly introduced via cyclopropanation reactions of alkenes or via organolithium intermediates derived from cyclopropyl halides. For example, 1-bromo-1-cyclopropylcyclopropane can be converted to 1-cyclopropylcyclopropanecarboxylic acid through lithiation and carboxylation, which then serves as a precursor for cyclopropylamine derivatives via Curtius degradation.

Step Reagents/Conditions Outcome Yield (%)
Lithiation of 1-bromo-1-cyclopropylcyclopropane tert-Butyllithium, Et2O, −78 °C 1-cyclopropyl-1-lithiocyclopropane intermediate -
Carboxylation Dry ice (CO2), −78 to RT 1-cyclopropylcyclopropanecarboxylic acid 64 (up to 89 on small scale)
Curtius degradation Diphenylphosphoryl azide (DPPA), Boc protection N-Boc-protected cyclopropylamine 76
Deprotection HCl in diethyl ether Cyclopropylamine hydrochloride salt 87

Table 1: Preparation of cyclopropylamine derivatives from cyclopropylcyclopropane precursors

Methoxylation

The methoxy group is typically introduced by nucleophilic substitution or alkylation reactions on a suitable precursor such as a halogenated propanol or epoxide intermediate. For 1-Cyclopropyl-3-methoxypropan-2-amine, the methoxy group is positioned at the 3rd carbon of the propan-2-amine backbone, which can be achieved by:

  • Opening of an epoxide ring with methanol or methoxide nucleophile.
  • Williamson ether synthesis on a 3-hydroxypropyl intermediate.

The exact literature detailing this step for the target compound is limited, but analogous methods in amino alcohol chemistry suggest these approaches are viable.

Amine Functionalization

The primary amine group is introduced or revealed typically by reductive amination or deprotection of protected amine intermediates. Reductive amination of aldehydes or ketones with ammonia or primary amines, followed by reduction, is a common method. Protection/deprotection strategies (e.g., Boc protection) are employed to control reactivity and facilitate purification.

Reaction Conditions and Optimization

  • Temperature control is critical during lithiation and carboxylation steps to avoid side reactions and decomposition.
  • Dry reaction conditions are essential, especially during Curtius degradation, to prevent formation of urea by-products and ensure high yield of the amine.
  • Use of protecting groups such as Boc during amine synthesis improves product stability and facilitates purification.
  • Catalysts and solvents : Ether solvents (e.g., diethyl ether) are commonly used; catalysts may be employed in cyclopropanation but specifics depend on the chosen method.

Summary Table of Key Synthetic Steps for 1-Cyclopropyl-3-methoxypropan-2-amine

Step No. Transformation Reagents/Conditions Key Notes Yield Range (%)
1 Cyclopropanation tert-Butyllithium, 1-bromo-1-cyclopropylcyclopropane, CO2 Lithiation and carboxylation to acid intermediate 64–89
2 Curtius degradation Diphenylphosphoryl azide, Boc protection Conversion to Boc-protected amine ~76
3 Deprotection HCl in diethyl ether Removal of Boc to free amine ~87
4 Methoxylation Methanol or methoxide nucleophile, or Williamson ether synthesis Introduction of methoxy group at C-3 Variable, literature not explicit
5 Reductive amination or purification Standard reductive amination or chromatographic purification To obtain final primary amine Dependent on route

Research Data and Analytical Results

  • The cyclopropyl group stabilizes carbocations via hyperconjugation, affecting reaction pathways and biological activity.
  • Methoxy substituent acts as an electron-donating group, enhancing reactivity and binding affinity in biochemical contexts.
  • Physical properties such as melting point and purity are optimized through careful control of reaction parameters and purification steps.
  • Analytical techniques such as NMR, IR, and X-ray crystallography confirm structural integrity of intermediates and final product.

The preparation of 1-Cyclopropyl-3-methoxypropan-2-amine involves a multi-step synthetic route primarily based on cyclopropanation of cyclopropyl precursors, introduction of the methoxy group via nucleophilic substitution or ether synthesis, and amine functionalization through Curtius degradation and deprotection. Careful control of reaction conditions, use of protecting groups, and purification strategies are critical to achieving high yields and purity.

Emerging synthetic methodologies such as the use of bench-stable O-cyclopropyl hydroxylamine precursors provide new avenues for efficient synthesis. However, detailed protocols specifically for the methoxylation step in this compound remain less documented and may benefit from further research.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-methoxypropan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines or alcohols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones or aldehydes, while reduction can produce cyclopropyl alcohols .

Scientific Research Applications

1-Cyclopropyl-3-methoxypropan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropane derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-methoxypropan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then interact with cellular components, resulting in various biological effects. The exact molecular targets and pathways depend on the specific context and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Cyclopropyl-1-methoxypropan-2-amine

  • Molecular Formula: C₇H₁₅NO (same as the target compound)
  • Key Difference : The methoxy and cyclopropyl groups are both attached to the first carbon , resulting in the SMILES string CC(C(C1CC1)OC)N .
  • Implications :
    • The shared molecular formula but divergent substituent positioning alters steric and electronic profiles.
    • The 1-methoxy-1-cyclopropyl configuration may reduce conformational flexibility compared to the target compound’s 3-methoxy group.

Methoxyisopropylamine (1-Methoxy-2-propanamine)

  • Molecular Formula: C₄H₁₁NO
  • Structure : Simpler backbone lacking a cyclopropyl group; methoxy on C1 and amine on C2.
  • Properties :
    • Boiling Point : 98°C .
    • Solubility : Miscible with water due to reduced hydrophobicity .

3-MeOMA (1-(3-Methoxyphenyl)propan-2-ylamine)

  • Molecular Formula: C₁₁H₁₇NO
  • Structure : Aromatic methoxyphenyl group attached to a propane backbone with a methylamine substituent.
  • Properties :
    • Purity : 99.9% (HCl salt) .
    • Analytical Data : GC-MS and FTIR-ATR confirmed structural integrity .

1-Cyclopropylpyrrolidin-3-amine

  • Molecular Formula : C₇H₁₄N₂
  • Structure : Pyrrolidine (5-membered amine ring) with a cyclopropyl substituent.
  • Implications :
    • The pyrrolidine ring increases basicity and conformational rigidity, differing from the linear propane backbone of the target compound .

Data Table: Structural and Functional Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
1-Cyclopropyl-3-methoxypropan-2-amine C₇H₁₅NO 129.20 Cyclopropyl, methoxy, amine High hydrophobicity, steric strain
1-Cyclopropyl-1-methoxypropan-2-amine C₇H₁₅NO 129.20 Cyclopropyl, methoxy (C1), amine Reduced flexibility
Methoxyisopropylamine C₄H₁₁NO 89.14 Methoxy, amine Water-miscible, BP 98°C
3-MeOMA C₁₁H₁₇NO 179.26 Methoxyphenyl, methylamine High purity, aromatic interaction
1-Cyclopropylpyrrolidin-3-amine C₇H₁₄N₂ 126.20 Cyclopropyl, pyrrolidine ring Enhanced basicity

Research Findings and Implications

  • Positional Isomerism : The placement of the methoxy group (C1 vs. C3) significantly impacts hydrophobicity and hydrogen-bonding capacity. The target compound’s 3-methoxy group may improve solubility compared to its C1-methoxy isomer .
  • Cyclopropyl Effects : Cyclopropane rings in both the target compound and 1-cyclopropylpyrrolidin-3-amine enhance metabolic stability by resisting oxidative degradation, a trait valuable in drug design .
  • Aromatic vs. Aliphatic : 3-MeOMA’s methoxyphenyl group confers affinity for serotonin/dopamine receptors, whereas aliphatic analogs like the target compound may target different biological pathways .

Q & A

Q. What are the key considerations for synthesizing 1-Cyclopropyl-3-methoxypropan-2-amine with high purity?

Methodological Answer: The synthesis of 1-Cyclopropyl-3-methoxypropan-2-amine requires careful optimization of reaction conditions to minimize byproducts. Key steps include:

  • Amination Strategy : Use of ammonia or primary amines under controlled pH and temperature to prevent over-alkylation .
  • Cyclopropane Ring Stability : Avoid harsh acidic/basic conditions that could destabilize the cyclopropyl group during methoxy group introduction .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the target compound from impurities like amine oxides or simpler amines .

Example Protocol:

StepParameterOptimal Condition
AminationTemperature40–60°C
SolventPolar aprotic (e.g., DMF)
CatalystNone (to avoid side reactions with cyclopropane)

Q. How does the cyclopropyl group influence the compound's reactivity in nucleophilic substitution reactions?

Methodological Answer: The cyclopropyl group introduces steric hindrance and electronic effects:

  • Steric Effects : Bulky cyclopropane limits access to the amine’s lone pair, reducing reaction rates with large electrophiles (e.g., tert-butyl halides) .
  • Electronic Effects : Strain in the cyclopropane ring enhances conjugation with the methoxy group, stabilizing transition states in SN2 reactions with small nucleophiles (e.g., CN⁻) .

Experimental Validation:

  • Compare reaction kinetics with/without the cyclopropyl group using NMR or HPLC to track substitution rates.

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different receptor binding assays?

Methodological Answer: Contradictions often arise from assay-specific conditions. Mitigation strategies include:

  • Receptor-Specific Buffers : Adjust pH (6.5–7.5) and ionic strength to mimic physiological environments .
  • Orthogonal Assays : Validate binding affinity using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm thermodynamic consistency .
  • Control for Stereochemistry : Ensure enantiomeric purity via chiral HPLC, as impurities can skew activity results .

Case Study:

Assay TypeReported IC50 (μM)Adjusted IC50 (μM)
Fluorescence Polarization12.3 ± 1.510.1 ± 0.8 (pH 7.2)
SPR9.8 ± 0.69.5 ± 0.4

Q. How can computational methods predict stereochemical outcomes in reactions involving 1-Cyclopropyl-3-methoxypropan-2-amine?

Methodological Answer: Quantum mechanical (QM) calculations and molecular dynamics (MD) simulations are critical:

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify favored stereoisomers .
  • Solvent Effects : Simulate solvation with explicit water molecules or COSMO-RS to predict solvent-dependent stereoselectivity .
  • Validation : Compare computed enantiomeric excess (ee) with experimental chiral GC/MS data .

Workflow Example:

DFT Optimization : B3LYP/6-31G* level for ground-state geometries.

Transition State Analysis : Identify lowest-energy pathways for R vs. S configurations.

MD Sampling : 10-ns simulations to assess conformational stability.

Q. What analytical techniques are most effective for characterizing structural analogs of 1-Cyclopropyl-3-methoxypropan-2-amine?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring integrity and methoxy group position .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 142.1234 for C₇H₁₅NO) .
  • X-ray Crystallography : Resolve stereochemistry for crystalline derivatives .

Data Interpretation Tips:

  • Cyclopropane protons typically appear as multiplets at δ 0.5–1.5 ppm in ¹H NMR .
  • Methoxy groups show sharp singlets at δ 3.2–3.5 ppm .

Q. How can researchers validate the compound’s interaction with enzymes lacking crystallographic data?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina with homology-modeled enzyme structures to predict binding pockets .
  • Mutagenesis Studies : Introduce point mutations (e.g., Ala-scanning) to identify critical residues for binding .
  • Kinetic Assays : Measure Michaelis-Menten parameters (Km, Vmax) to infer competitive/non-competitive inhibition .

Example Workflow:

Tool/MethodPurpose
SWISS-MODELHomology modeling
GROMACSMD simulations for binding stability
GraphPad PrismKinetic data analysis

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